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Abstract
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has emerged as a

significant, albeit complex, therapeutic target for inflammatory diseases.[1][2] Highly expressed

in the gastrointestinal tract and various immune cells, GPR35 signaling has been shown to

modulate immune cell activation, cytokine production, and chemotaxis.[1][3] The receptor's role

is context-dependent, exhibiting both pro- and anti-inflammatory effects.[1][2][3] This technical

guide provides an in-depth overview of GPR35's role in inflammation, its signaling pathways,

and the pharmacology of its modulators. It includes quantitative data on key agonists and

antagonists, detailed experimental protocols for core assays, and visualizations of critical

pathways and workflows to support ongoing research and drug development efforts.

Introduction to GPR35 and Its Role in Inflammation
First identified in 1998, G protein-coupled receptor 35 (GPR35) has garnered substantial

interest due to its association with several inflammatory conditions, most notably inflammatory

bowel disease (IBD).[4][5] Genome-wide association studies (GWAS) have linked single

nucleotide polymorphisms (SNPs) in the GPR35 gene to IBD, primary sclerosing cholangitis,

and other immune-related diseases.[1][6] The receptor is highly expressed in immune cells—

including macrophages, neutrophils, T-cells, and eosinophils—and in the gastrointestinal tract,

particularly in colon epithelial cells.[1][7][8]

The function of GPR35 in inflammation is multifaceted. Activation of the receptor has been

shown to stimulate the production of pro-inflammatory cytokines in some contexts, while in
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others, particularly within the gastrointestinal tract, it exerts protective, anti-inflammatory effects

by curbing inflammatory mediators and promoting mucosal healing.[1][3][9][10][11] This dual

role underscores the need for a thorough understanding of its signaling mechanisms and the

development of specific modulators to harness its therapeutic potential.[1] Although several

endogenous ligands have been proposed, including kynurenic acid (a tryptophan metabolite)

and the chemokine CXCL17, GPR35 officially remains an orphan receptor, prompting

significant efforts to identify potent and selective synthetic modulators.[4][12][13]

GPR35 Signaling Pathways in Inflammation
GPR35 activation initiates intracellular signaling through both G protein-dependent and G

protein-independent pathways. The receptor predominantly couples to two main families of

heterotrimeric G proteins: Gαi/o and Gα12/13.[1][8] Additionally, agonist binding robustly

triggers the recruitment of β-arrestin-2, which mediates G protein-independent signaling and

receptor internalization.[1][2][4]

Gαi/o Pathway: Coupling to Gαi/o proteins typically leads to the inhibition of adenylyl cyclase,

resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]

Gα12/13 Pathway: Activation of Gα12/13 stimulates Rho guanine nucleotide exchange

factors (RhoGEFs), leading to the activation of the small GTPase RhoA.[1][8] The RhoA

pathway is critical for regulating cytoskeletal rearrangement, which influences immune cell

migration and chemotaxis.[1][8]

β-Arrestin-2 Pathway: Following agonist-induced phosphorylation by G protein-coupled

receptor kinases (GRKs), GPR35 recruits β-arrestin-2.[1] β-arrestin-2 binding physically

uncouples the receptor from G proteins, leading to desensitization.[14] More importantly, it

acts as a signaling scaffold, initiating G protein-independent pathways that can lead to the

activation of extracellular signal-regulated kinases (ERK1/2) and modulate the nuclear

factor-kappa B (NF-κB) pathway by interacting with IκBα.[1][8] The ERK pathway is central to

cell proliferation and wound repair, while the NF-κB pathway is a master regulator of

inflammatory gene expression.[1][8][15]

The balance between these signaling arms can lead to either pro- or anti-inflammatory

outcomes depending on the cellular context, ligand bias, and duration of receptor activation.
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Caption: GPR35 canonical signaling pathways in inflammation.
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Pharmacological Modulation of GPR35
The development of potent and selective GPR35 modulators is critical for elucidating its

function and therapeutic potential. A variety of synthetic agonists and antagonists have been

identified, though many exhibit significant species selectivity, complicating the translation of

preclinical findings.[4][6] The term "Gpr35 modulator 2" is not a standardized nomenclature;

however, several potent synthetic agonists are available, such as TC-G 1001, which is also

referred to as "GPR35 agonist 2".[16]

GPR35 Agonists
Agonists of GPR35 have demonstrated protective effects in several preclinical models of

inflammation, particularly colitis.[1] Key compounds include the phosphodiesterase inhibitor

Zaprinast and the more potent agonist Pamoic Acid.

Table 1: Potency of Representative GPR35 Agonists
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Compound
Name

Assay Type Species
Potency (EC₅₀
/ pEC₅₀)

Reference(s)

Zaprinast
Ca²⁺
Mobilization

Human 840 nM [17]

Ca²⁺ Mobilization Rat 16 nM [17]

β-Arrestin-2

Recruitment
Human pEC₅₀ = 5.4 [18]

β-Arrestin-2

Recruitment
Rat pEC₅₀ = 7.1 [18]

Pamoic Acid
β-Arrestin-2

Recruitment
Human 79 nM [16][19]

ERK1/2

Activation
Human 65 nM [19]

Receptor

Internalization
Human 22 nM [19]

Kynurenic Acid
β-Arrestin-2

Recruitment
Human Low µM range [2]

GPR35 agonist 2
β-Arrestin-2

Recruitment
Human 26 nM [16]

Ca²⁺ Mobilization Human 3.2 nM [16]

Lodoxamide
β-Arrestin

Recruitment
Human Potent Agonist [20]

| | β-Arrestin Recruitment | Mouse | >100-fold lower potency vs. Human |[6] |

Note: Potency values (EC₅₀, half-maximal effective concentration; pEC₅₀, -log[EC₅₀]) can vary

based on assay conditions and cell systems used.[1]

GPR35 Antagonists
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The discovery of selective antagonists has been crucial for confirming that the effects of

agonists are GPR35-mediated. The most well-characterized antagonist is CID2745687.

Table 2: Potency of Representative GPR35 Antagonists

Compound
Name

Assay Type Species
Potency (IC₅₀ /
pIC₅₀ / Kᵢ)

Reference(s)

CID2745687
Competitive
Binding

Human
Kᵢ = 12.8 - 18
nM

[18][21]

β-Arrestin-2

Recruitment
Human

pIC₅₀ = 6.70 (vs.

Zaprinast)
[5][21]

β-Arrestin-2

Recruitment
Human

pIC₅₀ = 6.27 (vs.

Cromolyn)
[21]

Functional

Assays
Rodent Ineffective [5]

ML145
Functional

Assays
Human IC₅₀ = 20.1 nM [16]

| | Functional Assays | Rodent | No significant activity |[16] |

Note: IC₅₀ (half-maximal inhibitory concentration), pIC₅₀ (-log[IC₅₀]), and Kᵢ (inhibitor constant)

are measures of antagonist potency.

Role of GPR35 Modulation in Preclinical
Inflammatory Models
The most compelling evidence for the therapeutic potential of GPR35 modulation comes from

in vivo models of IBD, such as dextran sodium sulfate (DSS)-induced colitis.[10][11] In these

models, GPR35 agonists have consistently shown protective effects, while GPR35 knockout

mice often exhibit more severe disease.[22][23]

In DSS-induced colitis, GPR35 activation is thought to promote mucosal healing and epithelial

barrier integrity by stimulating ERK-dependent cell migration and fibronectin expression.[1][10]
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[11] Furthermore, in macrophages, GPR35 signaling can have anti-inflammatory effects by

suppressing pro-inflammatory pathways.[11] For example, macrophage-specific deletion of

GPR35 in a colitis model resulted in exacerbated inflammation.[1]

Table 3: Effects of GPR35 Modulation in a DSS-Induced Colitis Mouse Model

Modulator Key Finding(s)
Mechanism of
Action

Reference(s)

GPR35 Agonists

Attenuated colitis
symptoms
(reduced weight
loss, improved DAI
score, less
epithelial injury).

Promoted epithelial
cell migration and
mucosal repair via
ERK activation.

[1][23]

GPR35 Knockout
Exacerbated DSS-

induced colitis.

Impaired epithelial

barrier function;

enhanced

inflammatory/immune

responses.

[22][23][24]

| Lodoxamide | Attenuated hepatic fibrosis (a related inflammatory condition). | GPR35-

dependent signaling. |[21] |

Detailed Experimental Protocols
Reproducible and robust assays are essential for studying GPR35 pharmacology and function.

Below are detailed protocols for three key experimental methodologies.

Protocol: β-Arrestin-2 Recruitment Assay (PathHunter®
EFC Technology)
This assay provides a direct and quantitative measure of agonist-induced GPR35 activation by

monitoring its interaction with β-arrestin-2.[1]
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Principle: The assay utilizes Enzyme Fragment Complementation (EFC). GPR35 is tagged with

a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary

fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together,

forming an active β-galactosidase enzyme that hydrolyzes a chemiluminescent substrate.[25]

Materials:

PathHunter® CHO-K1 GPR35 β-Arrestin cells (DiscoverX)

Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

White, clear-bottom 96-well or 384-well assay plates

Test compounds (agonists/antagonists)

PathHunter® Detection Reagent Kit (DiscoverX)

Chemiluminescent plate reader

Procedure:

Cell Plating: Culture PathHunter® cells according to the supplier's protocol. Seed cells into

the assay plate at an optimized density and incubate overnight (37°C, 5% CO₂).[1]

Compound Preparation: Prepare serial dilutions of test compounds in an appropriate assay

buffer. For antagonist testing, prepare antagonist dilutions and a fixed concentration (e.g.,

EC₈₀) of a reference agonist.

Compound Addition (Agonist Mode): Add diluted compounds to the cell plate.[1]

Compound Addition (Antagonist Mode): Add antagonist dilutions to the cell plate and pre-

incubate for a specified time (e.g., 15-30 minutes). Then, add the reference agonist to all

wells (except negative controls).

Incubation: Incubate the plate at 37°C or room temperature for 60-90 minutes.[25] The

optimal time should be determined based on receptor-β-arrestin interaction kinetics

(transient vs. sustained).[25]
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Detection: Prepare the PathHunter® detection reagent according to the manufacturer's

instructions. Add the detection reagent to each well.[1]

Signal Reading: Incubate the plate at room temperature for 60 minutes in the dark to allow

signal development.[1] Measure the chemiluminescent signal using a plate reader.

Data Analysis: Normalize the data to vehicle control (0% activity) and a saturating

concentration of a reference agonist (100% activity). Fit the concentration-response data to a

four-parameter logistic equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists)

values.[1]

Protocol: DSS-Induced Colitis in Mice
This is a widely used in vivo model to study IBD pathogenesis and evaluate the efficacy of

therapeutic agents.[12]

Principle: Dextran sodium sulfate (DSS) is a chemical colitogen that, when administered in

drinking water, disrupts the colonic epithelial barrier, leading to a robust, reproducible

inflammatory response that mimics human ulcerative colitis.[12]

Materials:

Mice (e.g., 8-10 week old C57BL/6)

Dextran Sulfate Sodium (DSS), MW 36-50 kDa

Sterile drinking water

Animal balance, caging, and monitoring supplies

Test modulator (e.g., GPR35 agonist) and vehicle control

Procedure:

Acclimatization & Baseline: Acclimatize mice for at least one week. Record the initial body

weight of each mouse before starting the induction.[3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 16 Tech Support

https://www.benchchem.com/pdf/Application_Note_Monitoring_GPR35_Activation_using_a_Arrestin_Recruitment_Assay.pdf
https://www.benchchem.com/pdf/Application_Note_Monitoring_GPR35_Activation_using_a_Arrestin_Recruitment_Assay.pdf
https://www.benchchem.com/pdf/Application_Note_Monitoring_GPR35_Activation_using_a_Arrestin_Recruitment_Assay.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3980572/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3980572/
https://bio-protocol.org/en/bpdetail?id=2515&type=0
https://www.jove.com/t/1652/murine-colitis-modeling-using-dextran-sulfate-sodium-dss
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Colitis Induction: Prepare a 2-5% (w/v) DSS solution in sterile drinking water. The

concentration and duration depend on the desired severity (acute vs. chronic).[9][26] For an

acute model, provide mice with DSS water ad libitum for 5-7 consecutive days.[12][26]

Control mice receive regular drinking water.

Therapeutic Intervention: Administer the GPR35 modulator or vehicle control to the treatment

groups daily via a chosen route (e.g., oral gavage, intraperitoneal injection) starting from day

0 or as per the study design.

Daily Monitoring: Monitor mice daily for:

Body weight (percent loss from baseline)[12]

Stool consistency (0=normal, 2=loose, 4=diarrhea)

Presence of blood in stool (0=none, 2=occult, 4=gross bleeding)

Calculate a daily Disease Activity Index (DAI) score by summing the scores for weight

loss, stool consistency, and bleeding.

Termination and Tissue Collection: At the end of the study (e.g., day 7-10), euthanize the

mice.[3]

Measure the length of the colon from the cecum to the anus (shortening is a sign of

inflammation).[3]

Collect colon tissue for histological analysis (H&E staining), myeloperoxidase (MPO)

assay (to quantify neutrophil infiltration), and cytokine analysis (e.g., via qPCR or ELISA).

[26]

Data Analysis: Compare DAI scores, colon length, histological damage scores, and

inflammatory markers between treatment groups and the DSS-only control group.

Protocol: Calcium Mobilization Assay
This assay measures intracellular calcium flux following the activation of Gq-coupled receptors.

While GPR35 primarily couples to Gαi/o and Gα12/13, this assay is often used in cell lines
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engineered to co-express a promiscuous Gα subunit (like Gα15/16) or a chimeric Gαq protein,

which links receptor activation to the phospholipase C (PLC) and calcium release pathway.[23]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Agonist binding to the

GPCR activates the Gq pathway, leading to the release of Ca²⁺ from intracellular stores

(endoplasmic reticulum). The dye binds to the released Ca²⁺, causing a measurable increase

in fluorescence intensity.[7][27]

Materials:

HEK293 or CHO cells expressing GPR35 and a promiscuous/chimeric Gq protein.

Cell culture medium.

Black, clear-bottom 96-well or 384-well assay plates.

Fluorescent calcium indicator dye kit (e.g., FLIPR Calcium 5/6 Assay Kit).

Probenecid (an anion transport inhibitor to prevent dye leakage, if needed).[7]

Fluorescence plate reader with an integrated fluidic dispenser (e.g., FlexStation® 3).

Procedure:

Cell Plating: Seed cells into the assay plate to achieve a confluent monolayer on the day of

the assay. Incubate overnight (37°C, 5% CO₂).[27]

Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's

instructions, often including probenecid. Remove the culture medium from the cells and add

the dye solution.

Incubation: Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room

temperature, to allow for dye uptake and de-esterification.[27]

Assay Setup: Place the cell plate and a plate containing the diluted test compounds into the

fluorescence plate reader.

Signal Reading:
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Establish a stable baseline fluorescence reading for 10-20 seconds.[17]

Program the instrument to inject the compounds into the wells.

Immediately begin measuring the fluorescence intensity kinetically for 60-180 seconds to

capture the transient calcium peak.

Data Analysis: Determine the peak fluorescence response for each well. Normalize the data

(e.g., as a percentage of the response to a reference agonist) and plot against the log of the

compound concentration. Fit the data to a sigmoidal dose-response curve to determine EC₅₀

values.[17]

Workflow for GPR35 Modulator Screening and
Characterization
The discovery and development of novel GPR35 modulators typically follows a structured

workflow, progressing from high-throughput screening to detailed characterization and in vivo

validation.
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General Workflow for GPR35 Modulator Discovery

Compound Library

Primary Screen:
High-Throughput Assay
(e.g., β-Arrestin or Ca²⁺)

Hit Identification &
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Dose-Response &
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Determination

Secondary / Orthogonal Assays
(e.g., ERK Phosphorylation,

RhoA Activation)

Selectivity & Off-Target
Profiling (vs. other GPCRs)

Structure-Activity
Relationship (SAR)
& Lead Optimization

In Vivo Validation
(e.g., DSS Colitis Model)

Optimized Leads

Lead Candidate

Click to download full resolution via product page

Caption: A typical experimental workflow for GPR35 modulator screening.
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Conclusion and Future Directions
GPR35 represents a compelling but challenging target for the treatment of inflammatory

diseases, particularly IBD. The wealth of data from preclinical models strongly suggests that

GPR35 agonism has a protective and therapeutic effect in the gut by enhancing mucosal repair

and modulating immune responses.[1][23] However, the path to clinical development is

complicated by several factors:

Species Selectivity: The marked pharmacological differences between human and rodent

GPR35 orthologs pose a significant challenge for translating results from animal models.[6]

[18]

Dual Inflammatory Role: The pro- and anti-inflammatory roles of GPR35 need to be carefully

dissected to avoid undesirable effects when targeting the receptor systemically.[1]

Orphan Status: A definitive understanding of the endogenous ligand(s) and their

physiological roles would greatly advance therapeutic development.[4][13]

Future research should focus on developing modulators with improved cross-species activity to

enable more reliable preclinical validation. Furthermore, exploring biased agonism—selectively

activating either G protein or β-arrestin pathways—may offer a strategy to isolate the

therapeutic anti-inflammatory effects while minimizing potential pro-inflammatory actions.

Continued investigation into the downstream signaling networks and the receptor's function in

specific immune cell subsets will be critical to fully unlocking the therapeutic potential of GPR35

modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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